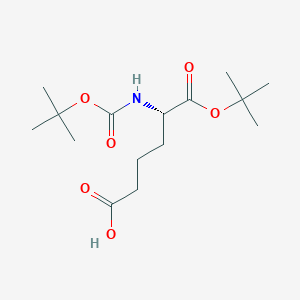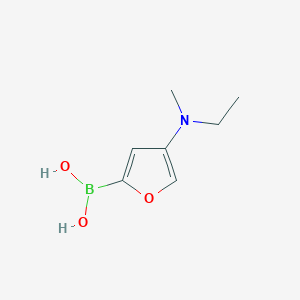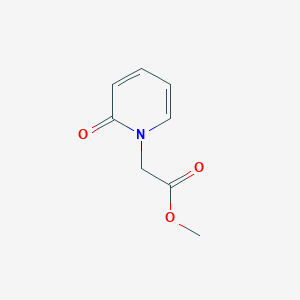
(S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly employed to protect amine functionalities during chemical reactions, allowing for selective transformations of other functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid typically involves the protection of an amino acid derivative with a Boc group. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid, which can then be further modified to introduce the tert-butoxy group and the oxohexanoic acid moiety.
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of solvent-free conditions or environmentally benign solvents like glycerol, are increasingly being adopted to minimize the environmental impact of the synthesis .
化学反応の分析
Types of Reactions
(S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for Boc deprotection, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group with TFA yields the free amine, while oxidation with potassium permanganate can introduce carboxylic acid functionalities .
科学的研究の応用
(S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules. The Boc group provides a temporary protection for amines, allowing for selective reactions on other parts of the molecule.
Biology: In biological research, Boc-protected amino acids are used to study protein structure and function. They can be incorporated into peptides and proteins to investigate the effects of specific modifications.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Boc protection helps in the stepwise assembly of peptide chains.
Industry: In the chemical industry, Boc-protected amino acids are used in the production of fine chemicals and specialty materials. .
作用機序
The mechanism of action of (S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate linkage. This protects the amine from unwanted reactions. Deprotection is achieved by treating the compound with a strong acid like TFA, which protonates the carbonyl oxygen and facilitates the cleavage of the Boc group, releasing the free amine .
類似化合物との比較
Similar Compounds
(S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate: Similar in structure, this compound also features a Boc-protected amine and is used in peptide synthesis.
N-tert-butyloxycarbonylation derivatives: These compounds share the Boc protecting group and are used in various organic synthesis applications.
Uniqueness
(S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is unique due to its specific combination of functional groups, which allows for selective reactions and modifications. The presence of both the Boc group and the tert-butoxy group provides additional versatility in synthetic applications, making it a valuable compound in research and industry .
特性
分子式 |
C15H27NO6 |
|---|---|
分子量 |
317.38 g/mol |
IUPAC名 |
(5S)-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C15H27NO6/c1-14(2,3)21-12(19)10(8-7-9-11(17)18)16-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,18)/t10-/m0/s1 |
InChIキー |
WYLQIIMAILBXGU-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H](CCCC(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)C(CCCC(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13349075.png)




